

Spectral Elucidation of 2-Methoxy-3,5-dinitrobenzotrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	2-Methoxy-3,5-dinitrobenzotrile
CAS No.:	19019-04-6
Cat. No.:	B090875

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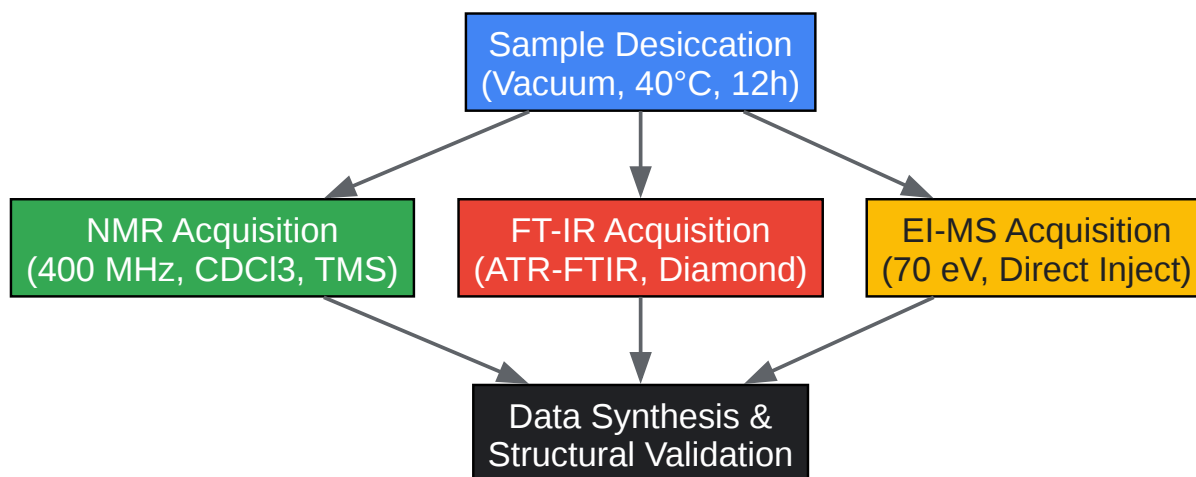
Executive Summary

In the landscape of organic synthesis and drug development, highly functionalized aromatic intermediates serve as critical building blocks. **2-Methoxy-3,5-dinitrobenzotrile** (CAS: 19019-04-6) [1] is a prime example, frequently utilized as a direct precursor in the synthesis of 2-amino-3,5-dinitrobenzotrile via amination [2]. The presence of four distinct substituents—a cyano group, a methoxy group, and two nitro groups—on a single benzene ring creates a highly electron-deficient system.

For researchers and analytical scientists, confirming the structural integrity of this intermediate is paramount. Impurities or regioisomers can drastically alter downstream amination yields and pharmacological profiles. This whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, IR, and MS) of **2-Methoxy-3,5-dinitrobenzotrile**, detailing not just the expected data, but the causality behind the spectral phenomena.

Experimental Workflow & Quality Control

To ensure a self-validating analytical system, sample integrity must be maintained. The highly polar nature of the nitro and cyano groups means the compound can readily adsorb atmospheric moisture, which introduces artifacts in both IR (broad -OH stretching) and ^1H NMR (water peak in deuterated solvents).



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Fig 1: Standardized analytical workflow for spectral validation.

Step-by-Step Sample Preparation Protocol

- Desiccation: Dry 50 mg of **2-Methoxy-3,5-dinitrobenzotrile** under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace water and residual synthesis solvents (e.g., chlorobenzene) [2].
- NMR Preparation: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates.
- IR Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and a background spectrum is collected. Place 2-3 mg of the solid directly onto the crystal and apply pressure via the anvil.
- MS Preparation: Dissolve 1 mg in 1 mL of LC-MS grade methanol. Dilute 1:100 for direct injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **2-Methoxy-3,5-dinitrobenzonitrile** are defined by extreme anisotropic and electron-withdrawing effects. The ring is severely electron-depleted, causing significant downfield shifts for the remaining aromatic protons.

Causality of 1 H NMR Chemical Shifts

The molecule possesses only two aromatic protons: H-4 and H-6.

- H-4 is situated ortho to two strongly electron-withdrawing nitro groups (-NO₂). This synergistic deshielding effect strips electron density from the proton, pushing its resonance extremely downfield to approximately 9.41 ppm.
- H-6 is ortho to the cyano group (-CN) and one nitro group, and para to the electron-donating methoxy group (-OCH₃). The resonance donation from the methoxy oxygen slightly mitigates the deshielding, resulting in a shift of approximately 8.39 ppm.
- Because H-4 and H-6 are meta to one another, they exhibit a characteristic meta-coupling constant ($4J \approx 2.5$ Hz) [3].

NMR Data Summary

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Integration	Assignment
1 H	9.41	Doublet (d)	2.5 Hz	1H	Aromatic H-4
1 H	8.39	Doublet (d)	2.5 Hz	1H	Aromatic H-6
1 H	4.20	Singlet (s)	-	3H	Methoxy - OCH 3
13 C	159.1	Singlet (Cq)	-	-	C-2 (Attached to -OCH 3)
13 C	142.5	Singlet (Cq)	-	-	C-3 (Attached to -NO 2)
13 C	140.2	Singlet (Cq)	-	-	C-5 (Attached to -NO 2)
13 C	123.2	Singlet (CH)	-	-	C-4
13 C	118.5	Singlet (CH)	-	-	C-6
13 C	115.3	Singlet (Cq)	-	-	C-1 (Attached to -CN)
13 C	113.8	Singlet (Cq)	-	-	Nitrile -CN
13 C	65.4	Singlet (CH 3)	-	-	Methoxy - OCH 3

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides rapid, orthogonal confirmation of the functional groups. The rigid planar structure of the substituted benzene ring restricts certain vibrational modes, leading to sharp, highly diagnostic absorption bands [4].

Key Vibrational Modes & Causality

- Nitrile Stretch ($\text{-C}\equiv\text{N}$): Typically found around 2250 cm^{-1} , the conjugation of the cyano group with the electron-deficient aromatic ring slightly lowers the force constant, placing the

sharp, medium-intensity band near 2235 cm^{-1} .

- Nitro Stretches ($-\text{NO}_2$): The two nitro groups dominate the IR spectrum. The asymmetric stretching occurs at 1535 cm^{-1} , while the symmetric stretching is observed at 1345 cm^{-1} . The high intensity is due to the large change in the dipole moment during the vibration.
- Ether Stretches (C-O-C): The asymmetric C-O-C stretch of the methoxy group appears strongly around 1265 cm^{-1} .

Functional Group	Wavenumber (cm^{-1})	Intensity	Peak Shape
Aromatic C-H stretch	3090	Weak	Sharp
Aliphatic C-H stretch	2950, 2850	Weak	Sharp
$-\text{C}\equiv\text{N}$ stretch	2235	Medium	Sharp
Asymmetric $-\text{NO}_2$ stretch	1535	Very Strong	Broad/Sharp
Symmetric $-\text{NO}_2$ stretch	1345	Strong	Sharp
Asymmetric C-O-C stretch	1265	Strong	Sharp

Mass Spectrometry (MS) & Fragmentation Pathways

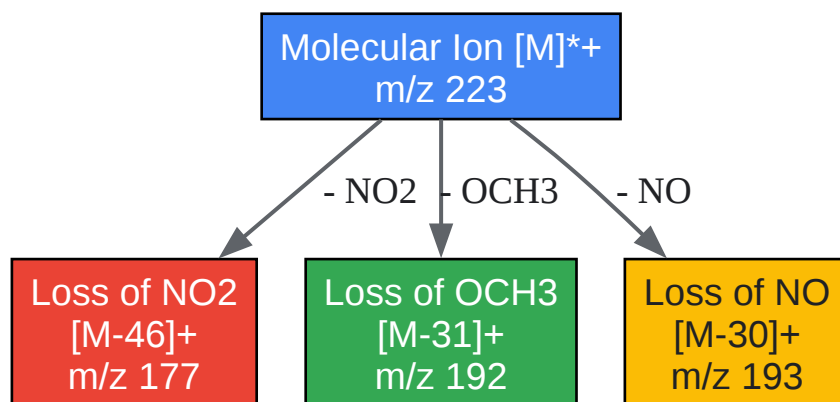
For highly stable, conjugated aromatic systems, Electron Ionization (EI-MS) at 70 eV is the gold standard, providing both the molecular ion and a rich fragmentation fingerprint [4].

Fragmentation Logic

The exact mass of **2-Methoxy-3,5-dinitrobenzotrile** is 223.0229 Da. Under EI conditions, the radical cation $[\text{M}]^{\cdot+}$ is formed at m/z 223. The fragmentation is driven by the expulsion of stable neutral molecules and radicals:

- Loss of NO_2 : A primary cleavage of the C- NO_2 bond yields a fragment at m/z 177 $[\text{M}-46]^+$.

- Loss of NO: A complex rearrangement typical of aromatic nitro compounds leads to the loss of nitric oxide, yielding m/z 193 $[M-30]^+$.
- Loss of OCH₃: Cleavage of the methoxy group yields a fragment at m/z 192 $[M-31]^+$.



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Fig 2: Primary EI-MS fragmentation pathways for **2-Methoxy-3,5-dinitrobenzonitrile**.

MS Data Summary

Ion Type	Expected m/z	Relative Abundance	Structural Assignment
Molecular Ion	223	Medium (30-50%)	$[M]^+$
Fragment	193	High (80-100%)	$[M-NO]^+$
Fragment	192	Medium (40-60%)	$[M-OCH_3]^+$
Fragment	177	Medium (40-60%)	$[M-NO_2]^+$
Fragment	147	Low (10-20%)	$[M-NO_2-NO]^+$

Conclusion

The rigorous spectral elucidation of **2-Methoxy-3,5-dinitrobenzonitrile** requires a multi-modal approach. The extreme electron deficiency of the ring dictates predictable, yet uniquely shifted, ¹H NMR resonances (9.41 ppm and 8.39 ppm). FT-IR solidifies the presence of the orthogonally reactive functional groups (-CN at 2235 cm⁻¹ and -NO₂ at 1535/1345 cm⁻¹),

while EI-MS provides the definitive molecular mass (223 m/z) and a diagnostic fragmentation map. By adhering to the desiccation and sample preparation protocols outlined in this guide, analytical scientists can achieve highly reproducible, self-validating structural confirmations.

References

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- To cite this document: BenchChem. [Spectral Elucidation of 2-Methoxy-3,5-dinitrobenzotrile: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b090875/docs#spectral-elucidation-of-2-methoxy-3-5-dinitrobenzotrile-a-comprehensive-technical-guide\]](https://www.benchchem.com/product/b090875/docs#spectral-elucidation-of-2-methoxy-3-5-dinitrobenzotrile-a-comprehensive-technical-guide)

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